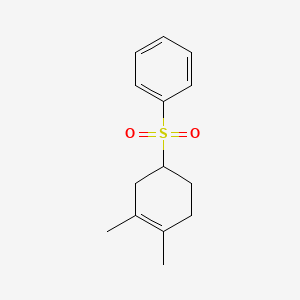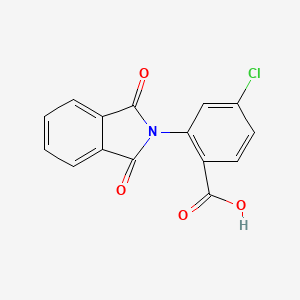
2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a complex organic compound with the molecular formula C17H13N3O4. This compound is known for its unique structure, which includes both quinoline and benzohydrazide moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. It may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits similar biological activities.
Uniqueness
2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and benzohydrazide moieties. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications in scientific research .
Propriétés
Numéro CAS |
881664-92-2 |
|---|---|
Formule moléculaire |
C17H13N3O4 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2,4-dihydroxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O4/c21-12-5-6-13(15(22)8-12)17(24)20-18-9-11-7-10-3-1-2-4-14(10)19-16(11)23/h1-9,21-22H,(H,19,23)(H,20,24)/b18-9+ |
Clé InChI |
DLEXKNXGUZYAFL-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



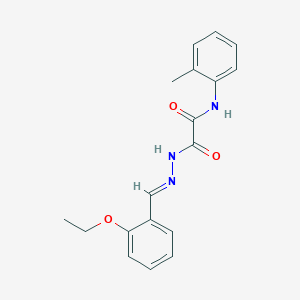


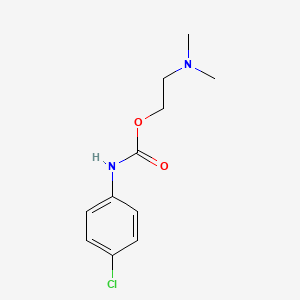
![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)

![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)
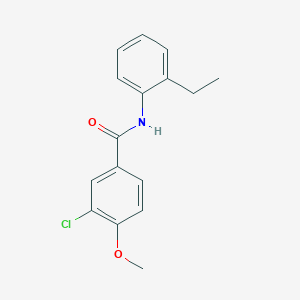


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
